molecular formula C18H23N3O4 B1207209 3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester

3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester

Cat. No. B1207209
M. Wt: 345.4 g/mol
InChI Key: SIOZQNMWDFVKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester is an amino acid amide.

Scientific Research Applications

Gastric Antisecretory Properties

3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester demonstrates potential in gastric antisecretory properties. Research has shown that derivatives of this compound, such as 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, exhibit potent gastric antisecretory effects in animal models, highlighting their relevance in studies related to gastric acid secretion and potentially in the treatment of related disorders (Santilli, Scotese, Bauer, & Bell, 1987).

Synthesis of Polyamides

The compound is also significant in the synthesis of polyamides. Research demonstrates its use in the creation of polyamides containing various molecular structures, including uracil and adenine, as side groups. These polyamides show solubility in water and other solvents, indicating their potential in various chemical and pharmaceutical applications (Hattori & Kinoshita, 1979).

Cytotoxic Potential

Another research domain explores the cytotoxic potential of derivatives of this compound. Studies have found that certain derivatives exhibit significant cytotoxic activities against human cancer cell lines, pointing towards their potential use in cancer research and therapy (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Antimicrobial Activity

Compounds related to this compound have also been studied for their antimicrobial activity. Derivatives of this compound have shown effectiveness against various microorganisms, suggesting their potential application in the development of new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

HIV Inhibition

Research has also been conducted on the potential of this compound's derivatives in inhibiting HIV. Some derivatives have shown the ability to inhibit HIV replication in cell cultures, marking their significance in the field of antiviral drug development, particularly in HIV treatment (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 3-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H23N3O4/c1-3-24-18(23)17-16(13-6-4-5-7-14(13)25-17)19-15(22)12-21-10-8-20(2)9-11-21/h4-7H,3,8-12H2,1-2H3,(H,19,22)

InChI Key

SIOZQNMWDFVKAB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCN(CC3)C

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCN(CC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester
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3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester
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3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester
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3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester
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3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester
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3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester

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